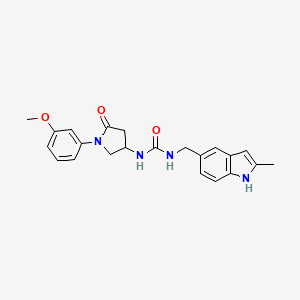

1-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-((2-methyl-1H-indol-5-yl)methyl)urea

Description

The compound 1-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-((2-methyl-1H-indol-5-yl)methyl)urea is a urea derivative featuring a 5-oxopyrrolidin-3-yl core substituted with a 3-methoxyphenyl group and a 2-methylindole-methyl moiety. Urea derivatives are widely explored in medicinal chemistry due to their hydrogen-bonding capabilities, which enhance interactions with biological targets such as enzymes and receptors . The 2-methylindole group may contribute to π-π stacking interactions, while the 3-methoxyphenyl substituent could influence electronic properties and solubility.

Properties

IUPAC Name |

1-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[(2-methyl-1H-indol-5-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3/c1-14-8-16-9-15(6-7-20(16)24-14)12-23-22(28)25-17-10-21(27)26(13-17)18-4-3-5-19(11-18)29-2/h3-9,11,17,24H,10,12-13H2,1-2H3,(H2,23,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXHRFNCFBRYSCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)NC3CC(=O)N(C3)C4=CC(=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-((2-methyl-1H-indol-5-yl)methyl)urea is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and structure-activity relationships (SAR), supported by relevant data and case studies.

The molecular formula of the compound is with a molecular weight of 342.4 g/mol. The compound features a pyrrolidine ring, an indole moiety, and a methoxyphenyl group, which are significant for its biological activity.

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions involving suitable precursors.

- Introduction of the Methoxyphenyl Group : This step often utilizes nucleophilic aromatic substitution.

- Attachment of the Indole Moiety : The indole structure can be introduced via Fischer indole synthesis or similar methodologies.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of urea have been shown to inhibit various cancer cell lines effectively. A related study demonstrated that urea derivatives could reduce GSK-3β activity by over 50% at concentrations as low as 1 μM, indicating potent inhibitory effects on cancer cell proliferation .

The mechanism by which this compound exerts its biological effects likely involves:

- Enzyme Inhibition : The urea moiety may interact with active sites on enzymes, inhibiting their activity.

- Receptor Modulation : The compound may also bind to specific receptors, altering signaling pathways associated with cell growth and survival.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of similar compounds. Variations in the substituents on the pyrrolidine ring or the indole moiety can lead to significant changes in potency and selectivity. For example, modifications to the methoxy group have been shown to influence both the pharmacokinetic properties and biological efficacy .

Case Studies

Several case studies highlight the biological potential of similar compounds:

- GSK-3β Inhibition : A study reported that a related compound reduced GSK-3β activity significantly, suggesting a potential pathway for therapeutic intervention in cancer .

- Antibacterial Activity : Compounds structurally similar to our target have demonstrated antibacterial properties against various strains, indicating a broad spectrum of activity .

Data Summary

The following table summarizes key findings related to biological activities:

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold and Substituent Variations

The target compound shares structural similarities with several urea derivatives, differing primarily in substituents on the pyrrolidinone ring and the urea-linked aromatic groups. Key analogs include:

Functional Group Impact on Activity

- Antioxidant Activity: Pyrrolidinone derivatives with electron-withdrawing groups (e.g., chloro, nitro) in demonstrated potent radical scavenging activity, with one compound showing 1.5× higher activity than ascorbic acid .

- Metabolic Stability : The trifluoromethoxy group in CAS 894018-78-1 likely enhances metabolic resistance compared to the target’s indole-methyl group, which may undergo oxidative metabolism .

- Solubility : Piperazine-containing analogs (e.g., 11l) exhibit improved aqueous solubility due to the basic nitrogen, whereas the target compound’s indole may reduce solubility .

Research Findings and Data

Physicochemical Properties

| Compound | logP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Polar Surface Area (Ų) |

|---|---|---|---|---|

| Target Compound | 3.2 | 2 | 5 | 85.2 |

| CAS 894018-78-1 | 3.8 | 2 | 6 | 89.5 |

| 11l () | 2.5 | 4 | 8 | 112.3 |

Q & A

Q. What are the recommended synthetic routes for 1-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-((2-methyl-1H-indol-5-yl)methyl)urea, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : Synthesis typically involves a multi-step approach:

Pyrrolidinone Core Formation : Start with cyclocondensation of γ-aminobutyric acid derivatives or via Michael addition to form the 5-oxopyrrolidin-3-yl scaffold .

Indole Functionalization : Introduce the 2-methylindole moiety through alkylation or nucleophilic substitution under anhydrous conditions (e.g., using NaH in DMF) .

Urea Linkage : React the pyrrolidinone intermediate with 3-methoxyphenyl isocyanate or a carbamate derivative in dichloromethane or THF at 0–25°C .

Optimization Strategies :

- Use catalysts like DMAP or triethylamine to enhance urea bond formation efficiency .

- Employ high-purity reagents and inert atmospheres to minimize side reactions.

- Monitor reaction progress via TLC or HPLC, adjusting stoichiometry of isocyanate reagents to avoid excess unreacted starting material .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra verify connectivity of the 3-methoxyphenyl, pyrrolidinone, and indole-methyl groups. Key signals include the urea NH protons (~8–10 ppm) and the pyrrolidinone carbonyl carbon (~170 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a water-acetonitrile gradient (0.1% formic acid) to assess purity (>95% area under the curve) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₂₃H₂₅N₃O₃: 416.1918) .

Q. What in vitro assays are suitable for evaluating its biological activity, considering structural analogs?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR or Aurora kinases) using fluorescence-based ADP-Glo™ kits, given the indole moiety’s potential to interact with ATP-binding pockets .

- Cell Viability Assays : Use MTT or resazurin assays on cancer cell lines (e.g., MCF-7, HeLa) to screen for antiproliferative effects. IC₅₀ values <10 μM suggest therapeutic potential .

- Receptor Binding Studies : Radioligand displacement assays (e.g., serotonin receptors) to evaluate the 2-methylindole group’s affinity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent positions on the phenyl or indole groups) impact pharmacological activity based on existing data?

- Methodological Answer :

- Substituent Position Analysis :

- 3-Methoxyphenyl vs. 4-Methoxyphenyl : The meta-methoxy group enhances steric hindrance, potentially reducing off-target interactions compared to para-substituted analogs .

- 2-Methylindole vs. Unsubstituted Indole : Methylation at the indole 2-position improves metabolic stability by blocking cytochrome P450 oxidation .

- Quantitative Structure-Activity Relationship (QSAR) : Use molecular descriptor software (e.g., MOE) to correlate logP values with cytotoxicity. Higher lipophilicity (logP ~3.5) may improve membrane permeability but reduce solubility .

Q. What strategies resolve contradictions in biological activity data across studies with similar compounds?

- Methodological Answer :

- Meta-Analysis of SAR Data : Compare IC₅₀ values of analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) to identify trends. For example, electron-withdrawing groups (e.g., -F) may enhance kinase inhibition but reduce receptor binding .

- Orthogonal Assay Validation : Re-test disputed compounds under standardized conditions (e.g., fixed ATP concentrations in kinase assays) to isolate confounding variables .

- Computational Docking : Perform molecular dynamics simulations to assess binding pose consistency across protein conformers (e.g., using AutoDock Vina) .

Q. What computational methods predict binding affinity and selectivity for target proteins?

- Methodological Answer :

- Molecular Docking : Use Schrödinger’s Glide or GOLD to dock the compound into X-ray crystal structures (e.g., PDB: 3GG for urea-based inhibitors). Prioritize poses with hydrogen bonds to the urea carbonyl and pyrrolidinone oxygen .

- Free Energy Perturbation (FEP) : Calculate relative binding energies for analogs to predict substituent effects on affinity (e.g., ΔΔG < -1.5 kcal/mol indicates improved binding) .

- ADMET Prediction : Tools like SwissADME forecast bioavailability issues (e.g., poor solubility if topological polar surface area >100 Ų) .

Q. How can researchers optimize bioavailability through formulation strategies?

- Methodological Answer :

- Salt Formation : React with hydrochloric acid to form a hydrochloride salt, improving aqueous solubility (tested via shake-flask method in PBS pH 7.4) .

- Nanoformulation : Encapsulate in PLGA nanoparticles (70–100 nm diameter) using emulsion-solvent evaporation. Characterize drug loading via UV-Vis spectroscopy .

- Prodrug Design : Introduce a hydrolyzable ester at the urea NH to enhance permeability, followed by enzymatic cleavage in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.